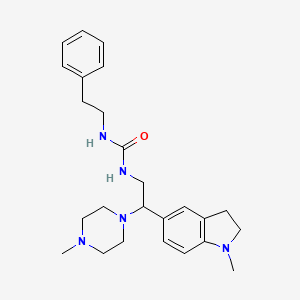

1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenethylurea

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O/c1-28-14-16-30(17-15-28)24(21-8-9-23-22(18-21)11-13-29(23)2)19-27-25(31)26-12-10-20-6-4-3-5-7-20/h3-9,18,24H,10-17,19H2,1-2H3,(H2,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAAGFVGGKSVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenethylurea, a compound with potential pharmacological applications, is derived from the indole and piperazine scaffolds. This article reviews its biological activity, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H26N4

- Molecular Weight : 274.41 g/mol

- CAS Number : 1172989-88-6

The compound exhibits biological activity primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with serotonin receptors and other neurochemical pathways, which are crucial in various neurological and psychiatric disorders.

Pharmacological Profile

- Serotonin Receptor Affinity : The compound's affinity for serotonin receptors indicates its potential as an anxiolytic or antidepressant. It has been shown to selectively bind to 5-HT_1A and 5-HT_2A receptors, which play significant roles in mood regulation and anxiety responses .

- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 15 to 40 µM against breast cancer cell lines (MCF-7, SKBR-3, MDA-MB231), suggesting significant antitumor potential .

- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have shown promise in protecting neuronal cells from apoptosis, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Study 1: Antidepressant Effects

A study evaluated the efficacy of the compound in a rodent model of depression. The results showed significant reductions in immobility time in the forced swim test compared to control groups, indicating potential antidepressant effects.

Study 2: Cancer Cell Line Testing

In vitro testing on prostate cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity. The most notable effect was observed in DU145 cells, where the IC50 was approximately 32 µM . These findings suggest that further exploration into its use as an anticancer agent is warranted.

Data Tables

| Biological Activity | Tested Cell Lines | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antidepressant Activity | Rodent Model | Not specified | Reduced immobility time in forced swim test |

| Antitumor Activity | MCF-7 | 15 - 40 | Significant reduction in cell viability |

| SKBR-3 | 20 - 35 | Moderate cytotoxic effects observed | |

| MDA-MB231 | 31 - 40 | High aggressiveness; notable sensitivity |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives:

*Inferred based on structural similarity to CAS 1210843-55-2.

Functional Group Analysis

- Urea Core : Present in all compounds, enabling hydrogen bonding with biological targets.

- Piperazine Modifications: The 4-methylpiperazine in the target compound and its analog (CAS 1210843-55-2) contrasts with the 4-methoxyphenyl-piperazine in .

- Aromatic Substituents : The phenethyl group in the target compound offers a balance between hydrophobicity and steric bulk, whereas trifluoroethyl () and phenylpropyl () groups prioritize lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.